(3Z)-5-bromo-3-[(4-methoxyphenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a methylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Imino Group: The imino group is formed by reacting the methoxyphenyl-substituted indole with an appropriate amine.
Attachment of the Methylpiperidinyl Group: The final step involves the attachment of the methylpiperidinyl group through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the methoxyphenyl group.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core and methoxyphenyl group.
Reduction: Amino derivatives resulting from the reduction of the imino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its indole core, methoxyphenyl group, and methylpiperidinyl group. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: shares structural similarities with other indole derivatives, such as:
Uniqueness
The uniqueness of (3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H24BrN3O2 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
5-bromo-3-(4-methoxyphenyl)imino-1-[(4-methylpiperidin-1-yl)methyl]indol-2-one |
InChI |
InChI=1S/C22H24BrN3O2/c1-15-9-11-25(12-10-15)14-26-20-8-3-16(23)13-19(20)21(22(26)27)24-17-4-6-18(28-2)7-5-17/h3-8,13,15H,9-12,14H2,1-2H3 |
InChI Key |
QMOQTGFTSMUNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=NC4=CC=C(C=C4)OC)C2=O |
Origin of Product |
United States |
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